molecular formula C9H10FNO B14622589 Ethyl (4-fluorophenyl)methanimidate CAS No. 59332-77-3

Ethyl (4-fluorophenyl)methanimidate

Katalognummer: B14622589
CAS-Nummer: 59332-77-3
Molekulargewicht: 167.18 g/mol
InChI-Schlüssel: XUIZXJRQSHWFBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (4-fluorophenyl)methanimidate is an organic compound characterized by the presence of an ethyl group attached to a methanimidate moiety, which is further substituted with a 4-fluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4-fluorophenyl)methanimidate typically involves the reaction of 4-fluorobenzaldehyde with ethyl formimidate under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently converted to the desired methanimidate ester. The general reaction scheme is as follows:

[ \text{4-Fluorobenzaldehyde} + \text{Ethyl formimidate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl (4-fluorophenyl)methanimidate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions, particularly at the fluorophenyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.

Major Products:

    Oxidation: 4-fluorobenzoic acid or 4-fluorobenzaldehyde.

    Reduction: 4-fluoroaniline or 4-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl (4-fluorophenyl)methanimidate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Ethyl (4-fluorophenyl)methanimidate involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may act by:

    Inhibiting enzymes: Binding to active sites and preventing substrate access.

    Modulating receptors: Interacting with receptor proteins to alter signal transduction pathways.

    Disrupting cellular processes: Affecting cellular metabolism and function through its reactive intermediates.

Vergleich Mit ähnlichen Verbindungen

Ethyl (4-fluorophenyl)methanimidate can be compared with other similar compounds, such as:

  • Ethyl (4-chlorophenyl)methanimidate
  • Ethyl (4-bromophenyl)methanimidate
  • Ethyl (4-methylphenyl)methanimidate

Uniqueness: The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in applications requiring enhanced chemical and biological stability.

Eigenschaften

CAS-Nummer

59332-77-3

Molekularformel

C9H10FNO

Molekulargewicht

167.18 g/mol

IUPAC-Name

ethyl N-(4-fluorophenyl)methanimidate

InChI

InChI=1S/C9H10FNO/c1-2-12-7-11-9-5-3-8(10)4-6-9/h3-7H,2H2,1H3

InChI-Schlüssel

XUIZXJRQSHWFBF-UHFFFAOYSA-N

Kanonische SMILES

CCOC=NC1=CC=C(C=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.